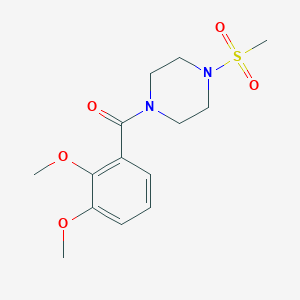![molecular formula C18H28N2O2S B248488 1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248488.png)
1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as MMSP and belongs to the class of sulfonylpiperazine compounds. MMSP has been found to have a wide range of potential applications in the field of medicine, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of MMSP involves the modulation of serotonin and dopamine neurotransmitter systems in the brain. MMSP has been found to act as a partial agonist at the 5-HT1A receptor, which leads to the activation of downstream signaling pathways that regulate mood and anxiety. MMSP also acts as an antagonist at the dopamine D2 receptor, which leads to the inhibition of dopamine release and the regulation of reward and motivation.
Biochemical and Physiological Effects:
MMSP has been found to have a number of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which can lead to an improvement in mood and a reduction in anxiety. MMSP has also been found to decrease dopamine release, which can lead to a reduction in reward-seeking behavior.
Advantages and Limitations for Lab Experiments
MMSP has a number of advantages for use in lab experiments. It is a highly specific compound that can be used to target specific neurotransmitter systems in the brain. It also has a high affinity for its target receptors, which makes it an effective tool for studying the function of these receptors. However, MMSP has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a relatively low potency, which can limit its effectiveness in certain experiments.
Future Directions
There are a number of future directions for research on MMSP. One area of research could be the development of more potent and selective MMSP analogs that can be used to target specific neurotransmitter systems in the brain. Another area of research could be the investigation of the long-term effects of MMSP on neurotransmitter systems and behavior. Finally, MMSP could be studied in combination with other compounds to determine its potential for use in the treatment of neurological disorders.
Synthesis Methods
The synthesis of MMSP involves the reaction of 3-methylcyclohexylamine with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with piperazine to yield MMSP. The synthesis method has been optimized to produce high yields of MMSP with good purity.
Scientific Research Applications
MMSP has been extensively studied for its potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. MMSP has also been shown to have an effect on the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
properties
Product Name |
1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Molecular Formula |
C18H28N2O2S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H28N2O2S/c1-15-6-8-18(9-7-15)23(21,22)20-12-10-19(11-13-20)17-5-3-4-16(2)14-17/h6-9,16-17H,3-5,10-14H2,1-2H3 |
InChI Key |
GWKOSVNUWISQIM-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)



![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)
